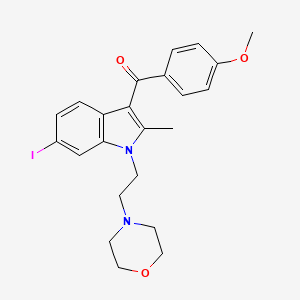

(6-iodo-2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)(4-methoxyphenyl)methanone

Description

(6-Iodo-2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)(4-methoxyphenyl)methanone (commonly known as AM630) is a synthetic cannabinoid receptor ligand characterized by its indole-3-yl-methanone core substituted with a 6-iodo-2-methyl group, a 2-morpholinoethyl side chain, and a 4-methoxyphenyl moiety. AM630 is widely recognized as a selective inverse agonist/antagonist of the cannabinoid CB2 receptor (CB2R) . It exhibits nanomolar affinity for CB2R (Ki = 3.6–10.5 nM) but negligible activity at CB1 receptors (Ki > 10,000 nM), making it a critical tool for dissecting CB2R-mediated pathways in inflammation, pain, and immune regulation .

Pharmacologically, AM630 blocks CB2R activation by endogenous ligands (e.g., 2-AG) and synthetic agonists (e.g., JWH-015) while suppressing constitutive CB2R activity . Its utility spans in vitro (e.g., Western blot analysis, calcium flux assays) and in vivo models (e.g., neuropathic pain, nicotine addiction, colitis) . Notably, AM630 demonstrates species-dependent potency, with higher efficacy at rat CB2R than human CB2R in radioligand binding and functional assays .

Properties

IUPAC Name |

[6-iodo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25IN2O3/c1-16-22(23(27)17-3-6-19(28-2)7-4-17)20-8-5-18(24)15-21(20)26(16)10-9-25-11-13-29-14-12-25/h3-8,15H,9-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOTYHDSLIUKCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1CCN3CCOCC3)C=C(C=C2)I)C(=O)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25IN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167719 | |

| Record name | Iodopravadoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164178-33-0 | |

| Record name | [6-Iodo-2-methyl-1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl](4-methoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=164178-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodopravadoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164178330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodopravadoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 164178-33-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-IODOPRAVADOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1LNJ6NBKA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The synthesis of AM630 involves several steps, starting with the preparation of the indole core structure. The key steps include:

Formation of the Indole Core: The indole core is synthesized through a series of reactions involving the condensation of appropriate starting materials.

Iodination: The indole core is then iodinated at the 6-position using iodine or an iodine-containing reagent.

Substitution: The 4-methoxybenzoyl group is introduced at the 3-position of the indole ring through a substitution reaction.

Morpholine Substitution: Finally, the morpholine group is attached to the ethyl side chain at the 1-position of the indole ring.

Chemical Reactions Analysis

AM630 undergoes various chemical reactions, including:

Oxidation: AM630 can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed on AM630 to yield reduced derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

AM630 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool to study the structure-activity relationships of cannabinoid receptors.

Mechanism of Action

AM630 exerts its effects by acting as an inverse agonist at the cannabinoid receptor CB2. It binds to the CB2 receptor with high affinity and induces a conformational change that reduces the receptor’s activity. This leads to a decrease in the downstream signaling pathways mediated by the CB2 receptor . AM630 also exhibits weak partial agonist activity at the CB1 receptor, although its primary action is on the CB2 receptor .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. 5-Hydroxy-1-(2-morpholinoethyl)-1H-indol-3-ylmethanone

This analogue replaces the 6-iodo-2-methyl group with a 5-hydroxy substituent on the indole ring. However, its pharmacological profile remains uncharacterized in the literature .

2.1.2. JWH-201

JWH-201 substitutes the morpholinoethyl group with a pentyl chain, increasing lipophilicity. This structural change enhances CB1/CB2 agonist activity, contrasting with AM630’s inverse agonist effects .

Functional Analogues

2.2.1. AM251 (CB1 Antagonist)

- Structure : Pyrazole-3-carboxamide core.

- Activity : Selective CB1 antagonist (Ki = 7.5 nM for CB1; Ki > 10,000 nM for CB2).

- Applications : Obesity, addiction studies.

- Key Difference : Unlike AM630, AM251 targets CB1 receptors, highlighting the importance of scaffold diversity in receptor specificity .

2.2.2. JWH-015 (CB2 Agonist)

- Structure : Naphthoylindole core.

- Activity : CB2 agonist (Ki = 13.8 nM for CB2; Ki > 1,000 nM for CB1).

- Key Difference : JWH-015 activates CB2R, whereas AM630 antagonizes it. Co-administration studies show AM630 reverses JWH-015-induced analgesia .

2.2.3. SR144528 (CB2 Antagonist)

- Structure : Pyrazole-1-carboxamide.

- Activity : CB2 antagonist (Ki = 0.6 nM for CB2).

- Key Difference : SR144528 has higher CB2 affinity than AM630 but lacks inverse agonist properties, making AM630 preferable for studying constitutive CB2R activity .

Pharmacological Profiles: Comparative Data

Key Research Findings

Species-Specific Efficacy : AM630’s potency at rat CB2R is 10-fold higher than at human CB2R, critical for translating rodent data to human therapeutics .

Therapeutic Potential: AM630 attenuates paclitaxel-induced neuropathic pain in mice by blocking CB2R-mediated glial activation .

Pathway Elucidation : In LPS-induced lung injury, AM630 reverses the anti-inflammatory effects of MAGL inhibitors, confirming CB2R’s role in 2-AG signaling .

Biological Activity

The compound (6-iodo-2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)(4-methoxyphenyl)methanone , also known as 6-iodopravadoline , is a synthetic derivative belonging to the class of benzoylindoles . This compound has garnered attention due to its interactions with the cannabinoid receptors , particularly the CB2 receptor , and its implications in various biological processes.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 440.36 g/mol. The structure features an indole ring, a morpholinoethyl side chain, and a methoxyphenyl group, which contribute to its biological activity.

Cannabinoid Receptor Interaction

Research indicates that 6-iodopravadoline acts as a selective CB2 receptor agonist. The compound exhibits a high affinity for CB2 receptors, which are primarily involved in the modulation of immune responses and pain perception.

- Binding Affinity : The compound shows a Ki value of approximately 31.2 nM for CB2 receptors, indicating strong binding capabilities compared to other cannabinoid receptor ligands .

Effects on Cell Proliferation

In vitro studies have demonstrated that 6-iodopravadoline significantly inhibits the proliferation of glioblastoma (GBM) core tumor cells. This effect is mediated through its action on the CB2 receptor, leading to cell cycle arrest at the G2/M phase.

Table 1: Summary of Biological Activities

Molecular Mechanisms

The molecular mechanism underlying the biological activity of this compound involves its role as an inverse agonist at the CB2 receptor. By binding to this receptor, it reduces its activity, which can lead to decreased cell proliferation and altered immune responses. This mechanism has potential therapeutic implications for conditions like cancer and inflammation.

Study on Glioblastoma Cells

A notable study investigated the effects of 6-iodopravadoline on glioblastoma cells, revealing that treatment with this compound resulted in:

- Decreased Cell Viability : A significant reduction in cell viability was observed after exposure to varying concentrations of the compound.

- Cell Cycle Arrest : Flow cytometry analyses indicated that treated cells exhibited an accumulation in the G2/M phase, suggesting a halt in cell cycle progression.

These findings highlight the potential of 6-iodopravadoline as a therapeutic agent in targeting aggressive tumors like glioblastoma.

Implications for Pain Management

Given its selective action on CB2 receptors, there is growing interest in exploring 6-iodopravadoline's potential applications in pain management and inflammation-related disorders. Its ability to modulate immune responses while minimizing psychoactive effects associated with CB1 receptor activation makes it a candidate for further research in therapeutic settings.

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm), morpholinoethyl protons (δ 2.5–3.5 ppm), and methoxy groups (δ 3.8 ppm). Exchangeable NH protons (indole) appear as broad singlets .

- Mass Spectrometry : Confirm molecular weight (e.g., exact mass: ~505.2 g/mol) via high-resolution ESI-MS .

- IR Spectroscopy : Detect carbonyl stretches (~1650–1700 cm⁻¹) and C-I bonds (~500 cm⁻¹) .

How do structural modifications influence its pharmacological activity?

Q. Advanced Research Focus

- Substituent Effects :

- Iodo Group : Enhances halogen bonding with target proteins (e.g., MAPK) and improves metabolic stability .

- Morpholinoethyl Chain : Increases solubility (logP ~3.5) and modulates blood-brain barrier permeability (predicted VD >0.5 L/kg) .

- 4-Methoxyphenyl : Stabilizes π-π interactions in hydrophobic binding pockets .

Validation : Compare IC₅₀ values in kinase inhibition assays (e.g., MAPK) across derivatives .

What are its ADMET properties?

Q. Advanced Research Focus

- Absorption : High Caco-2 permeability (logPapp >1.5 × 10⁻⁶ cm/s), suggesting >80% intestinal absorption .

- Metabolism : Predicted CYP3A4/2D6 substrate; morpholinoethyl group reduces first-pass oxidation .

- Toxicity : Ames test negative; low hERG inhibition risk (IC₅₀ >10 μM) .

Data Sources : Use QikProp or SwissADME for logP (5.4), PSA (~60 Ų), and % oral bioavailability (>70%) .

How does molecular docking predict its interaction with MAPK?

Q. Advanced Research Focus

- Binding Site : The indole core occupies the ATP-binding pocket, while the 4-methoxyphenyl group forms hydrophobic contacts with Leu104 and Val37 .

- Iodo Substituent : Stabilizes interactions via halogen bonding with Asp112 .

- Validation : Compare docking scores (Glide Score < -8 kcal/mol) with experimental IC₅₀ (<100 nM) .

What strategies improve its aqueous solubility?

Q. Basic Research Focus

- Salt Formation : Use hydrochloride salts of the morpholinoethyl group (PSA increases to ~80 Ų) .

- Co-Solvents : Optimize DMSO/water mixtures (≤10% DMSO) for in vitro assays .

- Nanoparticle Formulation : Encapsulate in PEG-PLGA nanoparticles (size <200 nm) to enhance dissolution .

How reliable are in vitro models for assessing its anti-inflammatory activity?

Q. Advanced Research Focus

- Cell Lines : Use RAW264.7 macrophages (LPS-induced TNF-α suppression) with EC₅₀ <1 μM .

- Data Contradictions : Address variability in IC₅₀ across labs by standardizing assay conditions (e.g., serum-free media, 24h incubation) .

Can it inhibit ergosterol biosynthesis in fungal pathogens?

Q. Advanced Research Focus

- Mechanism : Competes with lanosterol for CYP51 binding, reducing ergosterol levels (IC₅₀ ~2.5 μM in C. albicans) .

- Resistance Risk : Low (no cross-resistance with azoles in clinical isolates) .

What are the challenges in scaling up synthesis?

Q. Advanced Research Focus

- Iodination Yield : Optimize NIS stoichiometry (1.2 eq.) and reaction time (8h) to minimize di-iodo byproducts .

- Purification : Use silica gel chromatography (EtOAc/hexane, 3:7) or preparative HPLC (C18 column) .

How is crystallographic data used to validate its structure?

Q. Basic Research Focus

- Single-Crystal X-ray : Resolve bond lengths (C-I: ~2.09 Å) and dihedral angles (indole-methoxyphenyl: ~85°) .

- Validation Metrics : R-factor <0.04, data-to-parameter ratio >13 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.